Spatial Differentiation: 'Stretched' Geometry vs. Parent Morpholine
This compound is a 'stretched' isostere of morpholine. X-ray diffraction and exit vector plot analysis directly compared its molecular geometry to that of the parent heterocycle, morpholine [1]. The analysis demonstrated a larger spatial footprint and increased conformational flexibility [1].
| Evidence Dimension | Molecular Geometry (Spatial Footprint & Conformational Flexibility) |
|---|---|
| Target Compound Data | Larger size; Increased conformational flexibility |
| Comparator Or Baseline | Parent heterocycle: Morpholine |
| Quantified Difference | Data is qualitative; the paper reports a demonstrated 'larger size' and 'increased conformational flexibility' based on exit vector plot analysis. |
| Conditions | X-ray diffraction of crystalline products, followed by exit vector plot analysis [1]. |
Why This Matters
This confirms the compound is not a trivial combination of azetidine and morpholine, but a distinct scaffold with unique 3D properties for probing chemical space in lead optimization.
- [1] Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C. G., Kondratov, I. S., & Grygorenko, O. O. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363–1371. https://doi.org/10.1021/acs.joc.8b02822 View Source
